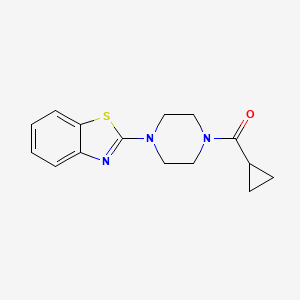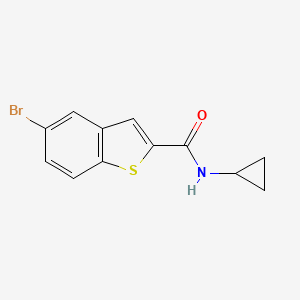
2-(4-cyclopropanecarbonylpiperazin-1-yl)-1,3-benzothiazole
Descripción general
Descripción
2-(4-Cyclopropanecarbonylpiperazin-1-yl)-1,3-benzothiazole is a synthetic organic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a benzothiazole core, which is a bicyclic structure containing both benzene and thiazole rings, and a piperazine moiety substituted with a cyclopropanecarbonyl group. The unique structural attributes of this compound make it a candidate for various pharmacological studies.
Mecanismo De Acción
Target of Action
Benzothiazole derivatives have been reported to exhibit inhibitory activity againstMycobacterium tuberculosis and acetylcholinesterase (AChE) . These targets play crucial roles in the pathogenesis of tuberculosis and Alzheimer’s disease, respectively.
Mode of Action
Benzothiazole derivatives have been reported to exhibit inhibitory activity against mycobacterium tuberculosis and acetylcholinesterase (AChE) . The inhibition of these targets can lead to the suppression of the bacterial growth and the enhancement of cholinergic neurotransmission, respectively.
Biochemical Pathways
The inhibition of mycobacterium tuberculosis and acetylcholinesterase suggests that the compound may affect thebacterial cell wall synthesis and cholinergic neurotransmission pathways .
Pharmacokinetics
Benzothiazole derivatives have been reported to have promising pharmacokinetic properties
Result of Action
The reported inhibitory activity against mycobacterium tuberculosis and acetylcholinesterase suggests that the compound may lead to thesuppression of bacterial growth and the enhancement of cholinergic neurotransmission .
Action Environment
The synthesis of benzothiazole derivatives has been reported to be carried out under optimized conditions , suggesting that the reaction environment may influence the properties of the compound.
Análisis Bioquímico
Biochemical Properties
[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-cyclopropylmethanone plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine . The compound binds to the active site of AChE, inhibiting its activity and leading to an accumulation of acetylcholine in the synaptic cleft. This interaction is crucial for its potential use in treating neurological disorders such as Alzheimer’s disease .
Cellular Effects
The effects of [4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-cyclopropylmethanone on various cell types and cellular processes have been extensively studied. In neuronal cells, the compound has been observed to enhance synaptic transmission by increasing acetylcholine levels . Additionally, it influences cell signaling pathways by modulating the activity of protein kinases and phosphatases, which are involved in various cellular functions such as gene expression and metabolism . The compound also exhibits cytotoxic effects on certain cancer cell lines, indicating its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, [4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-cyclopropylmethanone exerts its effects through several mechanisms. It binds to the active site of acetylcholinesterase, forming a stable complex that prevents the enzyme from hydrolyzing acetylcholine . This inhibition leads to increased acetylcholine levels, enhancing cholinergic transmission. Additionally, the compound interacts with other biomolecules, such as protein kinases, altering their activity and affecting downstream signaling pathways . These interactions contribute to its therapeutic potential in neurological and oncological applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-cyclopropylmethanone have been observed to change over time. The compound exhibits good stability under standard storage conditions, with minimal degradation over extended periods . In in vitro studies, its inhibitory effects on acetylcholinesterase and other enzymes remain consistent over time, indicating sustained activity . Long-term exposure to the compound in cell culture models has shown no significant adverse effects on cellular function, suggesting its potential for chronic use .
Dosage Effects in Animal Models
The effects of [4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-cyclopropylmethanone vary with different dosages in animal models. At low to moderate doses, the compound effectively inhibits acetylcholinesterase activity, leading to improved cognitive function in animal models of Alzheimer’s disease . At high doses, it can cause toxicity, manifesting as gastrointestinal disturbances and hepatotoxicity . These findings highlight the importance of dose optimization to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-cyclopropylmethanone is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites are further processed by phase II enzymes, such as glucuronosyltransferases, leading to their excretion via the urine . The compound’s metabolism can affect its pharmacokinetics and overall efficacy, making it essential to understand these pathways for optimal therapeutic use.
Transport and Distribution
The transport and distribution of [4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-cyclopropylmethanone within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by neuronal cells through active transport mechanisms, allowing it to reach its target sites . Once inside the cells, it accumulates in the cytoplasm and can cross the blood-brain barrier, making it effective for central nervous system applications .
Subcellular Localization
Within cells, [4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-cyclopropylmethanone is primarily localized in the cytoplasm and the endoplasmic reticulum . This subcellular localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these compartments . The localization of the compound within these organelles is crucial for its activity, as it allows it to interact with its target enzymes and proteins effectively .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-cyclopropanecarbonylpiperazin-1-yl)-1,3-benzothiazole typically involves the following steps:
Formation of the Benzothiazole Core: This can be achieved by cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions.
Cyclopropanecarbonyl Substitution: The final step involves the acylation of the piperazine nitrogen with cyclopropanecarbonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:
Use of Catalysts: Catalysts such as palladium or copper may be employed to facilitate certain steps.
Optimization of Reaction Conditions: Parameters such as temperature, solvent, and reaction time are optimized to maximize efficiency.
Purification Techniques: Techniques like recrystallization, chromatography, and distillation are used to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Cyclopropanecarbonylpiperazin-1-yl)-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, while the piperazine moiety can participate in nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorinating agents like thionyl chloride.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced forms of the benzothiazole or piperazine rings.
Substitution: Halogenated benzothiazole derivatives or substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
2-(4-Cyclopropanecarbonylpiperazin-1-yl)-1,3-benzothiazole has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Studies: The compound is used to investigate its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe to study the mechanisms of action of related compounds.
Industrial Applications: The compound is explored for its potential use in the synthesis of other complex molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-(4-Substituted piperazin-1-yl)benzylidene)hydrazinecarboxamide: These compounds also feature a piperazine moiety and are studied for their potential as carbonic anhydrase inhibitors.
4-[3-(4-Cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluor-benzyl]-2H-phthalazin-1-one: This compound is known for its poly(ADP-ribose) polymerase inhibitory activity.
Uniqueness
2-(4-Cyclopropanecarbonylpiperazin-1-yl)-1,3-benzothiazole is unique due to its specific structural combination of a benzothiazole core with a cyclopropanecarbonyl-substituted piperazine. This unique structure imparts distinct pharmacological properties, making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-cyclopropylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c19-14(11-5-6-11)17-7-9-18(10-8-17)15-16-12-3-1-2-4-13(12)20-15/h1-4,11H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVAHMOZXORQJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501201303 | |
| Record name | [4-(2-Benzothiazolyl)-1-piperazinyl]cyclopropylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501201303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
460993-41-3 | |
| Record name | [4-(2-Benzothiazolyl)-1-piperazinyl]cyclopropylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=460993-41-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(2-Benzothiazolyl)-1-piperazinyl]cyclopropylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501201303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2,6-Dichlorophenyl)methyl]piperidin-4-one](/img/structure/B3037093.png)
![3-[(Cyanomethyl)sulfanyl]-1-(4-methylphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B3037095.png)
![{5-[chloro(difluoro)methyl]-2,3-dihydro-1H-1,4-diazepin-1-yl}[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]methanone](/img/structure/B3037096.png)
![benzyl N-{1-[(4-methylphenyl)sulfonyl]heptyl}carbamate](/img/structure/B3037098.png)
![1-(4-Chlorophenyl)-3-[(2,6-dichlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B3037099.png)
![3-(benzylsulfanyl)-1-(2-methylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B3037100.png)
![4-[2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl]phenyl 4-methoxybenzenecarboxylate](/img/structure/B3037101.png)
![3-Bromo-7-[chloro(difluoro)methyl]-2-methyl-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B3037103.png)
![3-[(Cyanomethyl)sulfanyl]-1-(3-methylphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B3037105.png)
![2-(5-Bromo-2-thienyl)imidazo[1,2-a]pyrimidine](/img/structure/B3037107.png)
![[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 4-(trifluoromethyl)benzenecarboxylate](/img/structure/B3037109.png)

![4-({6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-yl}methyl)-2,6-dimethylmorpholine](/img/structure/B3037113.png)
![3-(benzylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B3037114.png)
